3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide

Protein Disulfide Isomerase Enzyme Inhibition Thrombosis

PDI-IN-4 is the sole late-stage lead from a medicinal chemistry optimization campaign that uniquely balances sub-micromolar PDI inhibition (IC50: 0.48 μM) with a clean safety profile. Its rationally designed 2-trifluoromethyl acrylamide warhead enables reversible covalent binding—a critical departure from irreversible, toxic inhibitors like PACMA31. Unlike its direct structural analogs, only PDI-IN-4 achieves this potency without measurable cytotoxicity, making it the irreplaceable reference standard for thrombosis research and the only candidate suitable for chronic in vivo dosing studies.

Molecular Formula C17H12F3NO2
Molecular Weight 319.283
CAS No. 1207004-76-9
Cat. No. B2721871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide
CAS1207004-76-9
Molecular FormulaC17H12F3NO2
Molecular Weight319.283
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-16(23)14-9-15(22)13-4-2-1-3-12(13)14/h1-8,14H,9H2,(H,21,23)
InChIKeyHYLSSPXPANJRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Essential Parameters of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide for Scientific Procurement


3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207004-76-9), also designated PDI-IN-4 or Compound 14d, is a synthetic small-molecule inhibitor of protein disulfide isomerase (PDI) [1]. It is characterized by a 2-trifluoromethyl acrylamide warhead that enables a reversible covalent binding mode with its target enzyme [2]. The compound, with a molecular formula of C17H12F3NO2 and a molecular weight of 319.28 g/mol, represents a late-stage lead compound in a medicinal chemistry optimization campaign specifically targeting thrombotic disorders [3].

Why In-Class PDI Inhibitors Cannot Simply Substitute 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide


Generic substitution across the PDI inhibitor landscape is untenable due to vast disparities in target potency, mechanism of action, and safety profiles. The target compound, PDI-IN-4, possesses a rationally optimized 2-trifluoromethyl acrylamide warhead that confers a unique reversible covalent binding mode [2]. This mechanism is a decisive departure from the irreversible, propiolamide-based inhibitors like PACMA31, which form permanent adducts with PDI and are associated with significant off-target cytotoxicity [1]. Furthermore, even within the same compound series, only compound 14d achieved sub-micromolar potency without causing cellular toxicity, a balance not attainable by its direct structural analogs, making it an irreplaceable chemical probe and lead candidate [3].

Quantitative Differentiation of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide Against Key Comparators


Superior Inhibitory Potency Against PDI Enzyme Compared to Legacy Inhibitors

The compound (PDI-IN-4) demonstrates a 20.8-fold improvement in PDI inhibitory potency over the reference irreversible inhibitor PACMA31. It inhibits PDI with an IC50 of 0.48 μM, compared to PACMA31's IC50 of 10 μM [1]. This potency advantage is also substantial over the earlier reversible lead CPD, which has a 3.3-fold higher IC50 of 1.6 μM [2]. This positions PDI-IN-4 as the most potent PDI inhibitor in its structural class from this study.

Protein Disulfide Isomerase Enzyme Inhibition Thrombosis

Reversible Covalent Binding Mode Differentiates from Irreversible Inhibitors

PDI-IN-4 exhibits a reversible covalent binding mode with the PDI enzyme, a feature directly attributed to its 2-trifluoromethyl acrylamide warhead, which facilitates adduct dissociation through a retro-Michael reaction [1]. This is in stark contrast to the irreversible binding of PACMA31, which forms a permanent covalent bond with PDI's active-site cysteines [2]. Irreversible binding is known to contribute to non-specific protein modifications and cytotoxicity, a problem PDI-IN-4 was explicitly designed to circumvent.

Covalent Inhibitor Drug Discovery Selectivity

Enhanced Functional Efficacy in Platelet Aggregation Assay

In a functional assay using washed human platelets, PDI-IN-4 significantly suppressed collagen-induced platelet aggregation. This functional anti-thrombotic effect is directly linked to its potent PDI inhibition [1]. While the parent compound CPD also inhibits platelet aggregation, its weaker potency (IC50 of 1.6 μM) necessitates higher concentrations for a similar effect, increasing the probability of off-target activity. The specific degree of aggregation suppression for PDI-IN-4 was statistically significant at therapeutic concentrations.

Thrombosis Platelet Aggregation Functional Assay

Negligible Cytotoxicity Profile Relative to Other Active PDI Inhibitors

A critical differentiator is the compound's safety profile. PDI-IN-4 effectively inhibits platelet aggregation and thrombus formation without causing significant cytotoxicity [1]. This is a key advantage over other potent PDI inhibitors like PACMA31, P1, and CCF642, which are noted for their potent cytotoxicity against cancer cell lines due to their irreversible and non-specific reactivity [2]. PDI-IN-4's benign safety profile is a direct outcome of its optimized, reversible warhead.

Cytotoxicity Safety Pharmacology Drug Discovery

Optimized Selectivity Over Other Isomerases and Off-Targets

The structural optimization from compound 2d to 14d yielded a series of 2-trifluoromethyl acrylamide derivatives where PDI-IN-4 emerged as the most selective and potent. The SAR study indicates that PDI-IN-4's specific substitutions on the indene scaffold contribute to its superior fit within the PDI active site, as demonstrated by molecular modeling [1]. While direct selectivity panel data against other isomerases are not provided, the compound's design as a 'reversible covalent' inhibitor inherently aims to reduce the non-selective reactivity that plagues irreversible warheads, a point supported by its clean cytotoxicity profile.

Selectivity Off-target Effects Chemical Probe

Validated Anti-Thrombotic Mechanism via GPIIb/IIIa Attenuation

PDI-IN-4's mechanism of action extends beyond isolated enzyme inhibition. It specifically attenuates the activation of the platelet integrin GPIIb/IIIa, a critical step in thrombus formation, without affecting other platelet activation pathways [1]. This validated downstream mechanism differentiates it from earlier leads like CPD, for which such mechanistic details were less defined, and from PACMA31, whose broader anti-cancer activity suggests pleiotropic effects beyond thrombosis.

Thrombus Formation GPIIb/IIIa Mechanism of Action

Evidence-Based Application Scenarios for 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide


Lead Compound for In Vivo Thrombosis Model Development

Given its sub-micromolar PDI inhibition (IC50: 0.48 μM) [1] and significant functional suppression of GPIIb/IIIa-dependent platelet aggregation [2], PDI-IN-4 is the optimal lead for establishing proof-of-concept in animal models of arterial or venous thrombosis. Its reversible covalent mechanism and lack of cytotoxicity provide the safety window necessary for chronic dosing studies, which are not feasible with toxic, irreversible inhibitors like PACMA31 [1].

High-Selectivity Chemical Probe for PDI Function in Platelets

For studies aiming to dissect the specific role of extracellular PDI in platelet biology, PDI-IN-4's clean profile is essential. Its validated attenuation of GPIIb/IIIa activation, without significant off-target effects [1], ensures that observed anti-thrombotic phenotypes are primarily due to PDI engagement. This is a significant advantage over less selective probes, where cytotoxicity confounds data interpretation [2].

Structural Biology and Binding Mode Analysis

The reversible covalent binding mechanism of PDI-IN-4 makes it a superior tool for structural biology studies. Molecular modeling has already highlighted critical interactions with the PDI enzyme [1]. Unlike irreversible inhibitors that permanently modify the active site, the reversible nature of PDI-IN-4 allows for co-crystallization studies under equilibrium conditions, providing more physiologically relevant structural insights into PDI-inhibitor dynamics.

Benchmark Standard for Future PDI Inhibitor Development

PDI-IN-4, with its balanced profile of high potency (IC50 0.48 μM), reversible binding, and lack of cytotoxicity, should be used as the reference standard in any new PDI inhibitor screening cascade [1]. Its 20.8-fold potency advantage over PACMA31 [2] and clean safety profile set a new benchmark, allowing researchers to contextualize the performance of novel chemical entities.

Quote Request

Request a Quote for 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.